molecular formula C8H16N2O2 B7984892 [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7984892
M. Wt: 172.22 g/mol
InChI Key: LIURLGNVDSYFFF-ZETCQYMHSA-N
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Description

[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique stereochemistry and functional groups make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and acetic acid groups. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the methyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with biological targets can lead to the development of new medications with improved efficacy and safety profiles.

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as proline and pyrrolizidine alkaloids. These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.

Uniqueness

What sets [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile reactivity. Its applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and commercial production. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

2-[methyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURLGNVDSYFFF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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